molecular formula C17H15NO B2440946 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde CAS No. 428470-09-1

1-(3-methylbenzyl)-1H-indole-3-carbaldehyde

Cat. No. B2440946
CAS RN: 428470-09-1
M. Wt: 249.313
InChI Key: GRXZPUPSNRQSLN-UHFFFAOYSA-N
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Description

1-(3-methylbenzyl)-1H-indole-3-carbaldehyde (MBI-3CA) is a synthetic compound that has recently gained attention for its potential applications in scientific research. MBI-3CA is a valuable and versatile compound that has been used in various fields of study, including biochemistry, physiology, and pharmacology.

Scientific Research Applications

Catalysis and Synthesis

  • The compound 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde and its derivatives are utilized in synthetic organic chemistry, particularly in catalytic processes. Palladacycles with an indole core, derived from ligands containing 1H-indole-3-carbaldehyde, have been designed for use as catalysts. These catalysts have shown efficiency in the Suzuki–Miyaura coupling of aryl chlorides and aryl bromides, as well as in the allylation of various aldehydes. The ligands and palladacycles have been characterized and found to bind in a tridentate (N, C−, N′) pincer mode, contributing to their catalytic activity (Singh et al., 2017).

Medical Research

  • Indole-3-carbaldehyde, a compound related to 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde, has been investigated for its anti-inflammatory and antimicrobial properties. Additionally, it has shown activity as a 12- & 15-lipoxygenase inhibitor and potential anti-tumor properties. Research into its applications as an active moiety in various syntheses underlines its versatility and relevance in medical research (Yogita Madan, 2020).

Antioxidant Properties

  • Derivatives of 1H-indole carbaldehyde, closely related to 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde, have been synthesized and tested for their antioxidant properties. The compounds exhibited considerable activity, with some showing remarkable activity at low concentrations. The presence of halogens at specific positions in the phenyl ring was identified as a factor contributing to the high antioxidant activity (Gopi & Dhanaraju, 2020).

Material Chemistry

  • The compound and its derivatives are also relevant in material chemistry, particularly in the development of nanocatalysts and green chemistry approaches. The synthesis of knoevenagel condensed products of indole-3-carbaledehydes, a class to which 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde belongs, has been performed using ZnO nanoparticles. This method presents advantages such as excellent yields, short reaction times, high reaction rates, and environmental and economic benefits (Yogita Madan, 2020).

properties

IUPAC Name

1-[(3-methylphenyl)methyl]indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO/c1-13-5-4-6-14(9-13)10-18-11-15(12-19)16-7-2-3-8-17(16)18/h2-9,11-12H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRXZPUPSNRQSLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601322631
Record name 1-[(3-methylphenyl)methyl]indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669280
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(3-methylbenzyl)-1H-indole-3-carbaldehyde

CAS RN

428470-09-1
Record name 1-[(3-methylphenyl)methyl]indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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